molecular formula C19H16N2O2 B5829107 4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile

Cat. No.: B5829107
M. Wt: 304.3 g/mol
InChI Key: VGGAJWGYYKRZHL-YVLHZVERSA-N
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Description

4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes both nitrile and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds. The pathways involved may include nucleophilic attack on the electrophilic carbon atoms, leading to the formation of new products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-23-18-9-6-15(11-19(18)22-2)10-17(13-21)16-7-4-14(12-20)5-8-16/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGAJWGYYKRZHL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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